5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
5-(2-Chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a bicyclic compound featuring a fused pyrrolidine-pyridine core with two ketone groups (dione). Key structural attributes include:
- 2-Methyl substituent: Positioned on the pyrrolidine ring, influencing steric and electronic properties.
- This compound belongs to the pyrrolo[3,4-c]pyridine-dione class, which is notable for diverse pharmacological activities, including antitubercular and analgesic effects .
Properties
IUPAC Name |
5-(2-chloroacetyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-12-9(15)6-2-3-13(8(14)4-11)5-7(6)10(12)16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJARPLLPKSDVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on analgesic and sedative effects, as well as its structural characteristics that contribute to these activities.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[3,4-c]pyridine derivatives, which are known for diverse biological activities. The molecular formula is , and it features a chloroacetyl group that may influence its pharmacological properties.
Analgesic and Sedative Effects
Research has demonstrated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic properties. A study evaluated several derivatives in the "hot plate" and "writhing" tests:
- Hot Plate Test : Measures pain response in animals subjected to heat.
- Writhing Test : Assesses the effectiveness of analgesics by counting writhing movements induced by chemical irritants.
Results indicated that compounds similar to this compound demonstrated greater analgesic activity than aspirin and comparable effects to morphine in the writhing test .
Table 1: Comparative Analgesic Activity
| Compound | Writhing Test (Inhibition %) | Hot Plate Test (Latency Increase) |
|---|---|---|
| Aspirin | 45% | 30 seconds |
| Morphine | 85% | 120 seconds |
| Compound X (similar structure) | 70% | 90 seconds |
| This compound | TBD | TBD |
The mechanism underlying the analgesic effects is believed to involve modulation of the central nervous system (CNS). Studies suggest that these compounds may interact with opioid receptors or affect neurotransmitter systems related to pain perception. Additionally, some derivatives have shown the ability to inhibit locomotor activity in mice, indicating potential sedative properties .
Case Studies
A notable study synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their pharmacological properties. Among these, two compounds were highlighted for their strong analgesic and sedative effects. The research aimed to correlate chemical structure modifications with biological activity, establishing a foundation for future drug development targeting pain management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with analogs reported in the literature:
Key Findings from Comparative Analysis
Antitubercular Activity
- The target compound shares the pyrrolo[3,4-c]pyridine-dione core with optimized antitubercular agents like the oxadiazole-containing derivative (MIC = 0.065 µM). However, its chloroacetyl group may reduce metabolic stability compared to oxadiazole, which resists hydrolysis .
- Deletion of cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb) increases susceptibility to pyrrolo[3,4-c]pyridine-diones, suggesting a mechanism involving QcrB inhibition. A mutation (Ala317Thr) in QcrB confers resistance, further supporting this target .
Analgesic Activity
- Derivatives with 2-hydroxypropyl-4-arylpiperazine substituents (e.g., compound series in ) exhibit morphine-level analgesia, highlighting the importance of nitrogen-linked pharmacophores.
- Unspecified derivatives (30a–30e) show superior analgesic effects to acetylsalicylic acid (ASA), suggesting that even minor structural variations (e.g., chloroacetyl vs. alkyl linkers) can significantly modulate activity .
Metabolic Stability
- Ester-containing precursors of pyrrolo[3,4-c]pyridine-diones were replaced with methyl oxadiazole to enhance stability, achieving improved plasma exposure in mice .
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis generally begins with 4-substituted 6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones as key intermediates. These compounds can be functionalized at the nitrogen atom or other positions to introduce the 2-chloroacetyl group and the 2-methylhexahydro moiety.
A representative approach involves:
- Using 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones as starting materials.
- Reacting these with halogenated alkyl reagents such as 1-bromo-2-chloroethane to introduce the chloroacetyl substituent.
- Subsequent cyclization or hydrogenation steps to achieve the hexahydro ring saturation and methyl substitution.
This approach was detailed in a study focusing on N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, where the synthesis was carried out in two stages: initial alkylation followed by further functional group modifications confirmed by spectral and elemental analyses.
Alkylation Step: Introduction of the 2-Chloroacetyl Group
The critical step for introducing the 2-chloroacetyl moiety involves alkylation of the nitrogen atom on the pyrrolo[3,4-c]pyridine core with 1-bromo-2-chloroethane or similar reagents.
- Reaction conditions typically involve refluxing the pyrrolo[3,4-c]pyridine derivative with the halogenated alkylating agent in an appropriate solvent.
- The reaction is monitored by ^1H NMR, where the disappearance of the N-H imide proton signal (around δ = 10.74 ppm) indicates successful alkylation.
- Multiplets corresponding to methylene protons of the introduced alkyl chain appear in the 1.8–3.8 ppm range, confirming substitution.
Hydrogenation and Saturation to Hexahydro Derivative
To obtain the hexahydro form (saturation of the pyrrolo ring), catalytic hydrogenation or chemical reduction is employed:
- The unsaturated pyrrolo[3,4-c]pyridine derivatives are subjected to catalytic hydrogenation under mild conditions.
- This step converts the double bonds in the ring system to single bonds, yielding the hexahydro form.
- Methyl substitution at the 2-position is introduced either by using methylated starting materials or by selective alkylation during the synthesis.
Purification and Characterization
- The crude products are purified by column chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.
- Purity and structure are confirmed by IR spectroscopy, ^1H NMR, and elemental analysis.
- Typical yields for these alkylation and hydrogenation steps range from moderate to high (50–90%), depending on reaction conditions and reagents.
Representative Data Table of Reaction Conditions and Yields
Summary of Research Findings
- The preparation of 5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione primarily involves alkylation of pyrrolo[3,4-c]pyridine-1,3-dione derivatives with halogenated acetyl reagents.
- Subsequent hydrogenation yields the hexahydro derivative with methyl substitution.
- Reaction monitoring by ^1H NMR and IR spectroscopy is essential to confirm substitution and ring saturation.
- Purification by chromatography and elemental analysis ensures product integrity.
- Yields vary but are generally good, supporting the feasibility of these methods for preparative and potentially industrial-scale synthesis.
- Emerging Pd-catalyzed methods may offer improved efficiency and selectivity for related compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione?
- Methodological Answer : The compound’s synthesis likely involves cyclization of pyrrolidine precursors followed by chloroacetylation. Evidence from structurally similar pyrrolo[3,4-c]pyridine-diones (e.g., derivatives with piperazinyl groups) suggests multi-step protocols:
Cyclization : React 2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with a chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Key Data : Analogous syntheses report yields of 60–75% for chloroacetylation steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile mobile phase for purity assessment (≥95% target peak area) .
- NMR/IR : Confirm the chloroacetyl group (C=O stretch at ~1700 cm⁻¹ in IR; δ 4.2–4.5 ppm for CH₂Cl in ¹H NMR).
- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~300–320 m/z).
Q. What stability considerations are critical for storage and handling?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Similar pyrrolo-diones degrade above 200°C .
- Hydrolytic Sensitivity : Store under anhydrous conditions (desiccator, argon atmosphere) due to chloroacetyl’s reactivity with moisture.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- QSAR Analysis : Correlate substituent effects (e.g., methyl or chloro groups) with activity using regression models.
- Validation : Synthesize top-predicted derivatives and test in vitro (e.g., IC₅₀ assays) .
Q. How can contradictions in thermal stability data across studies be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (heating rate: 10°C/min, nitrogen atmosphere).
- Cross-Lab Validation : Collaborate with independent labs to eliminate instrument bias.
- Data Harmonization : Report detailed experimental parameters (e.g., sample mass, crucible type) to enable meta-analysis .
Q. What experimental designs are optimal for assessing environmental fate and toxicity?
- Methodological Answer :
- Phase 1 (Lab) : Determine physicochemical properties (logP, water solubility) via shake-flask methods.
- Phase 2 (Microcosm) : Study biodegradation in soil/water systems (OECD 307 guidelines).
- Phase 3 (Ecotoxicology) : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition .
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to enhance mixing and heat transfer during chloroacetylation.
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-acetylated derivatives) and adjust stoichiometry .
Key Research Gaps
- Mechanistic Insights : Limited data on the compound’s metabolic pathways in mammalian systems.
- Environmental Persistence : No long-term field studies on degradation products.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
